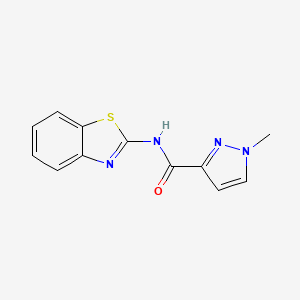![molecular formula C24H25ClN4O2 B2846229 N-(2-chloro-4-methylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1286702-53-1](/img/structure/B2846229.png)
N-(2-chloro-4-methylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-methylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H25ClN4O2 and its molecular weight is 436.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has shown the synthesis of various pyrimidinone derivatives, including structures similar to the compound , indicating significant antimicrobial and antifungal activities. These synthesized compounds, using pyrimidine as a core structure, have been tested against various bacterial and fungal strains, showing efficacy comparable to standard drugs like streptomycin and fusidic acid. Such compounds are essential in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Hossan et al., 2012).
Anti-inflammatory and Analgesic Agents
A series of pyridines, pyrimidinones, and oxazinones synthesized using citrazinic acid as a starting material have demonstrated good anti-inflammatory activity, with results comparable to Prednisolone®. These findings suggest potential applications of these compounds, including the one , in treating inflammation and related conditions. Such research is vital for developing new therapeutic agents with improved efficacy and reduced side effects (Amr et al., 2007).
Antitumor Activities
Novel heterocyclic compounds derived from pyrimidine and fused with thiophene rings have shown potent antitumor activities. The research into these compounds, including structures analogous to N-(2-chloro-4-methylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide, opens up possibilities for new cancer therapeutics. These compounds' efficacy against various cancer cell lines highlights the importance of pyrimidine derivatives in medicinal chemistry and oncology (Hafez & El-Gazzar, 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and energy metabolism.
Mode of Action
The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to its active site . This interaction inhibits the enzyme’s activity, leading to changes in the metabolic processes it regulates.
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase affects the fatty acid biosynthesis pathway . This can lead to a decrease in the production of fatty acids and an increase in the oxidation of fatty acids, affecting energy metabolism in the cells.
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O2/c1-3-28-12-11-20-18(14-28)24(31)29(23(27-20)17-7-5-4-6-8-17)15-22(30)26-21-10-9-16(2)13-19(21)25/h4-10,13H,3,11-12,14-15H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPBULAVPXFOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



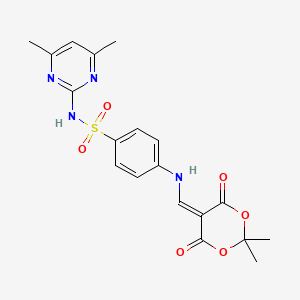
![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2846150.png)
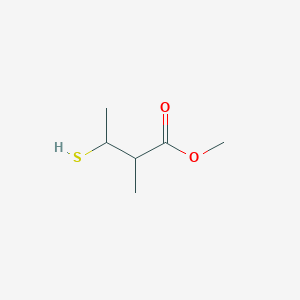


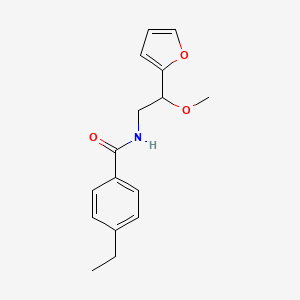
![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2846162.png)
![(E)-2-amino-N-hexyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2846164.png)

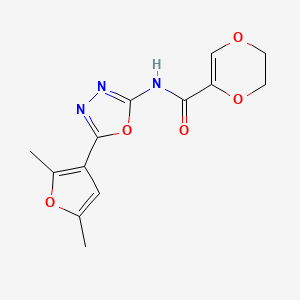
![2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2846167.png)
